molecular formula C11H12O B093330 5,6-Dimethyl-2,3-dihydro-1H-inden-1-one CAS No. 16440-97-4

5,6-Dimethyl-2,3-dihydro-1H-inden-1-one

Cat. No. B093330
CAS RN: 16440-97-4
M. Wt: 160.21 g/mol
InChI Key: ZAZMJPVXTZEDDN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as those mentioned in the provided papers, often involves multi-step organic reactions that may include bromination, cyclization, and functional group transformations. For instance, the synthesis of brominated biindenylidenediones from their methylated precursors is discussed, which suggests that similar strategies could potentially be applied to synthesize derivatives of 5,6-Dimethyl-2,3-dihydro-1H-inden-1-one .

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using crystallography and computational methods. For example, the crystal structure of a brominated biindenylidenedione derivative was determined, revealing insights into the molecular arrangement and defects in tightness compared to its precursor . Similarly, the molecular structure of 1-hydroxy-6,6-dimethyl-3-phenyl-1,6-dihydropyridine-2,5-dione was stabilized by hydrogen bonds and π-π interactions, which could be indicative of the structural behavior of 5,6-Dimethyl-2,3-dihydro-1H-inden-1-one .

Chemical Reactions Analysis

The chemical reactivity of compounds structurally related to 5,6-Dimethyl-2,3-dihydro-1H-inden-1-one can be inferred from their interaction with other molecules. For instance, the docking studies of 1-hydroxy-6,6-dimethyl-3-phenyl-1,6-dihydropyridine-2,5-dione with SARS-CoV-2 proteins suggest that similar compounds might exhibit significant biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied through various spectroscopic methods and computational studies. The electronic and optical properties of 1-hydroxy-6,6-dimethyl-3-phenyl-1,6-dihydropyridine-2,5-dione were verified with DFT calculations, indicating strong electrophilic character . The photochromic and photomagnetic properties of brominated biindenylidenediones were investigated, demonstrating that substitutions on the benzene rings can considerably affect the properties . These findings can provide a basis for predicting the properties of 5,6-Dimethyl-2,3-dihydro-1H-inden-1-one.

Scientific Research Applications

Organic Synthesis Applications

  • 5-Hydroxymethylfurfural (5-HMF) is explored for its potential in fine chemical synthesis due to its various functional groups, making it an excellent starting material for the preparation of value-added chemicals (Fan et al., 2019).

Alternative Fuels

  • Dimethyl ether (DME) has been studied for its application in compression ignition engines, offering low emissions and high efficiency, demonstrating the versatility of methylated compounds in energy sectors (Park & Lee, 2014).

Membrane Stability

  • The use of dimethyl sulphoxide (DMSO) in cell biology highlights the impact of methylated compounds on membrane stability and dynamics, underlining the broader biochemical implications of such molecules (Yu & Quinn, 1998).

Antifungal Applications

  • Small molecule synthesis against Fusarium oxysporum , including methylated compounds, illustrates the role of chemical synthesis in developing antifungal agents, showing how subtle modifications can enhance biological activity (Kaddouri et al., 2022).

Energetic Materials

  • Studies on NTO and its salts review the crystal structure, thermolysis, and applications in high-energetic materials, demonstrating the utility of methylated compounds in designing substances with high energy content (Singh & Felix, 2003).

Solvent Properties

  • DMSO's role in hydrogen bonding interactions with co-solvents and its application across various scientific fields emphasize the importance of solvent properties in research and industrial applications (Kiefer, Noack, & Kirchner, 2011).

Safety And Hazards

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

properties

IUPAC Name

5,6-dimethyl-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c1-7-5-9-3-4-11(12)10(9)6-8(7)2/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAZMJPVXTZEDDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)C(=O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10167759
Record name 5,6-Dimethyl-1-indanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10167759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Dimethyl-2,3-dihydro-1H-inden-1-one

CAS RN

16440-97-4
Record name 5,6-Dimethyl-1-indanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016440974
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,6-Dimethyl-1-indanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10167759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6-dimethyl-2,3-dihydro-1H-inden-1-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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